4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Novel Compound Synthesis
Research has been conducted on synthesizing novel compounds with structural similarities to "4-methoxy-1-methyl-6-oxo-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-1,6-dihydropyridine-3-carboxamide," focusing on heterocyclic compounds with potential as anti-inflammatory and analgesic agents. These studies involve the creation of new chemical structures through reactions of known compounds to produce derivatives with desired biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
The synthesis and characterization of novel compounds and their evaluation for antimicrobial activities are significant areas of research. Studies have demonstrated the process of creating new compounds from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, leading to the production of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. These compounds were then screened for their antimicrobial activity, contributing valuable insights into potential therapeutic applications (El‐Kazak & Ibrahim, 2013).
Catalytic Reactions and Derivatives
Other studies focus on reactions catalyzed under specific conditions to yield various derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions provide a pathway to synthesize compounds with potential pharmacological properties, offering insights into the chemistry of pyridine derivatives and their possible applications in medicinal chemistry (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole and 1,3,4-thiadiazole moieties, like “4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide”, are known to have a wide range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Without specific studies on “this compound”, it’s hard to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with a variety of biochemical pathways related to their biological activities .
Result of action
Similar compounds have been found to exhibit a range of effects at the molecular and cellular level, depending on their biological activity .
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-17-5-9(10(21-2)3-11(17)19)12(20)14-4-8-6-22-13-15-7-16-18(8)13/h3,5-7H,4H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBYAXWYYIHILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CSC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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